molecular formula C5H3ClOS B1586069 3-Chlorothiophene-2-carbaldehyde CAS No. 67482-48-8

3-Chlorothiophene-2-carbaldehyde

Cat. No.: B1586069
CAS No.: 67482-48-8
M. Wt: 146.6 g/mol
InChI Key: PJOJWMNHMJFFCR-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H3ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorothiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the halogenation of thiophene derivatives. For instance, 3-chlorothiophene can be synthesized from 2,4-dibromothiophene using lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the formylation of chlorothiophene derivatives using Vilsmeier-Haack reaction conditions, which typically employ phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation and formylation reactions. The choice of method depends on the desired purity, yield, and cost-effectiveness of the process. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chlorothiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives can act as enzyme inhibitors or receptor agonists/antagonists, modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

    3-Bromothiophene-2-carbaldehyde: Similar in structure but with a bromine atom instead of chlorine.

    2-Thiophenecarboxaldehyde: Lacks the halogen substituent, making it less reactive in certain substitution reactions.

    3-Chlorothiophene-2-carboxylic acid: An oxidized form of 3-chlorothiophene-2-carbaldehyde.

Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. The presence of both an aldehyde group and a chlorine atom provides versatility in chemical modifications, making it a valuable intermediate in the synthesis of diverse thiophene derivatives .

Properties

IUPAC Name

3-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJWMNHMJFFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370971
Record name 3-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67482-48-8
Record name 3-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorothiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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